molecular formula C4H7Br2N3 B2802652 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide CAS No. 1955553-44-2

4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide

Cat. No. B2802652
CAS RN: 1955553-44-2
M. Wt: 256.929
InChI Key: ISEGYFOPPVYPBX-UHFFFAOYSA-N
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Description

4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound is a pyrazole derivative, and its unique molecular structure has led to its potential use in the development of new drugs.

Scientific Research Applications

Synthesis and Structural Analysis

  • 4-Bromo derivatives of 1H-pyrazoles, including 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide, have been synthesized and studied for their structural properties. Such compounds demonstrate stability and potential for intramolecular charge transfer, which is critical for their nonlinear optical properties (Ö. Tamer et al., 2016).

Antimicrobial and Antibacterial Applications

  • A study focused on the synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide, which was used to create pyrazole amide derivatives. These derivatives showed significant antibacterial effects against NDM-1-positive bacteria, a critical finding in the fight against antibiotic-resistant bacteria (Gulraiz Ahmad et al., 2021).

Antitumor Activity

  • Compounds related to 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide, specifically 6H-pyrazolo[4,5,1-de]acridin-6-ones, have shown impressive antitumor activities in vivo against murine leukemia and sarcoma. This highlights their potential in cancer treatment (T. Sugaya et al., 1994).

Antifungal Applications

  • Novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, related to the chemical structure of 4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide, were synthesized and tested against phytopathogenic fungi, displaying moderate to excellent antifungal activities (Shijie Du et al., 2015).

properties

IUPAC Name

4-bromo-2-methylpyrazol-3-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3.BrH/c1-8-4(6)3(5)2-7-8;/h2H,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISEGYFOPPVYPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Br2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-methyl-1H-pyrazol-5-amine hydrobromide

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